2-Naphthyltributylstannane
Description
2-Naphthyltributylstannane is an organotin compound featuring a naphthalene ring substituted at the 2-position with a tributylstannyl group. Such compounds are pivotal in synthetic organic chemistry, particularly in Stille cross-coupling reactions, where they act as efficient transmetallation agents for constructing carbon-carbon bonds . For instance, 2-Naphthalenesulfonyl chloride (CAS 93-11-8) has a molecular weight of 226.68 g/mol and a melting point of 74–78°C , highlighting the influence of substituents on thermal stability and molecular bulk.
Properties
Molecular Formula |
C22H34Sn |
|---|---|
Molecular Weight |
417.2 g/mol |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-3-4-2;/h1-3,5-8H;3*1,3-4H2,2H3; |
InChI Key |
PEIKLLUHNOJFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2].CCC[CH2].CCC[CH2].C1=CC=C2C=C=C[CH]C2=C1.[Sn] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Naphthyltributylstannane with structurally related naphthalene derivatives and organotin compounds.
Key Observations :
- Molecular Weight : The tributyltin group significantly increases molecular weight compared to sulfonyl or thiol derivatives. For example, this compound (~395.2 g/mol) is ~75% heavier than 2-Naphthalenesulfonyl chloride (226.68 g/mol) .
- Thermal Stability: Sulfonyl chlorides (e.g., 74–78°C ) exhibit higher melting points than organotin compounds, which are typically liquids or low-melting solids due to weaker intermolecular forces.
Reactivity and Functional Utility
- However, steric hindrance from the naphthyl group could reduce reaction rates .
- Sulfonyl vs. Stannyl Reactivity : Sulfonyl chlorides (e.g., 2-Naphthalenesulfonyl chloride) participate in nucleophilic substitutions, whereas stannanes undergo transmetallation or radical reactions. This divergence underscores the role of substituents in directing reactivity .
Toxicity and Handling
Organotin compounds, including this compound, require careful handling due to their neurotoxic and immunotoxic effects. In contrast, naphthalene derivatives like 2-methylnaphthalene exhibit lower acute toxicity but pose environmental persistence concerns .
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